5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells . This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound may interact with specific enzymes or receptors, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which can enhance its DNA-binding affinity.
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolo compound with similar biological activities.
Uniqueness
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups at positions 5 and 7 can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes.
Properties
CAS No. |
90042-23-2 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17) |
InChI Key |
OGTTVXKGYOWKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C |
Origin of Product |
United States |
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